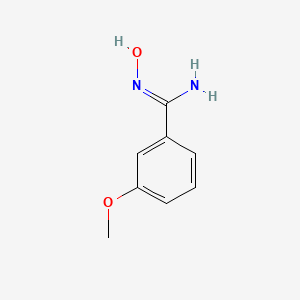
(3S)-1-Boc-3-(Iodmethyl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 is a chemical compound with a complex structure that includes a piperidine ring substituted with an iodomethyl group and a tert-butyl ester
Wissenschaftliche Forschungsanwendungen
tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, often using reagents such as iodomethane (CH3I) in the presence of a base.
Esterification: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol (1,1-dimethylethanol) under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the iodomethyl group.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted derivatives can be formed.
Oxidation Products: Oxidation can yield products with additional oxygen-containing functional groups.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid and tert-butyl alcohol.
Wirkmechanismus
The mechanism of action of tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures. The piperidine ring can interact with various biological receptors and enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethylethyl (3S)-3-(chloromethyl)-1-piperidinecarboxylate
- 1,1-Dimethylethyl (3S)-3-(bromomethyl)-1-piperidinecarboxylate
- 1,1-Dimethylethyl (3S)-3-(fluoromethyl)-1-piperidinecarboxylate
Comparison
tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 is unique due to the presence of the iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the efficient introduction of various functional groups.
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(iodomethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYLEGFCHNTQTF-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2399998.png)
![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2399999.png)


![3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2400005.png)


![3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2400008.png)

![1-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2400010.png)
![2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2400011.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2400018.png)
